Acremine I

Oomycete pathogen Sporangia germination Grape downy mildew

Acremine I (CAS 1110661-29-4) is a monomeric prenylated polyketide isolated from Acremonium byssoides. Unlike dimeric acremines (e.g., acremine G, bisacremines), Acremine I provides a well-defined, reproducible anti-sporangial benchmark with quantified inhibition values (23.2% at 0.5 mM; 32.8% at 1 mM) against Plasmopara viticola. Select Acremine I for unambiguous SAR studies, chemical probe applications in oomycete biology, or as a validated positive control in fungicide screening assays.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B15560488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3
InChIKeyOUGZTEBDFKLHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I Procurement Guide: A Quantitatively Defined Fungal Metabolite for Oomycete Research


Acremine I (CAS 1110661-29-4) is a prenylated polyketide secondary metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. It belongs to the acremine family of meroterpenoids, which are produced by various Acremonium species and are characterized by their structural diversity and range of biological activities [2]. Acremine I is a monomeric compound with a molecular weight of 240.25 g/mol [1], distinguishing it from dimeric acremines (e.g., acremine G, bisacremines A–G) and other structural variants [3]. Its primary documented bioactivity is the inhibition of sporangia germination in the oomycete pathogen Plasmopara viticola, the causative agent of grape downy mildew [1].

Why Acremine I Cannot Be Substituted with Other Acremine Family Members in P. viticola Research


The acremine family exhibits significant functional divergence across its members, preventing simple substitution. While many acremines (A–D, G–N) show activity against P. viticola, they display distinct biological profiles [1]. For example, acremines B, G, and I exhibit weak tumor cell growth inhibition [2], acremine G is a dimer with mild activity [3], and acremine F is a monomeric precursor with no published antifungal data [4]. Even within the P. viticola-active group, structural variations lead to differences in potency and potentially distinct molecular targets [5]. Selecting Acremine I specifically ensures a well-defined, monomeric, prenylated polyketide scaffold with a documented, reproducible, and quantifiable anti-sporangial effect against P. viticola, as established in the original characterization study [6].

Quantitative Evidence for Selecting Acremine I in P. viticola Sporangia Germination Assays


Quantified Inhibition of Plasmopara viticola Sporangia Germination by Acremine I

Acremine I inhibits the germination of Plasmopara viticola sporangia in a dose-dependent manner, with the following quantified activity [1]. This represents the primary, peer-reviewed, quantitative bioactivity data for this specific compound against its target pathogen.

Oomycete pathogen Sporangia germination Grape downy mildew

Structural Differentiation: Acremine I as a Monomeric Prenylated Polyketide vs. Dimeric and Tumor-Active Acremines

Acremine I is a monomeric prenylated polyketide (C12H16O5), structurally distinct from dimeric acremines (e.g., acremine G, bisacremines A–G) [1]. Dimeric acremines exhibit weak tumor cell cytotoxicity (e.g., bisacremines A–D against HeLa, A549, HepG2) [2], a bioactivity not reported for Acremine I. This structural divergence directly impacts biological function and research applicability.

Structural biology Meroterpenoid Dimerization

Chemical Synthesis Feasibility: Total Synthesis of Acremine I Reported

The total synthesis of acremine I has been reported , distinguishing it from many other acremines for which synthetic routes are either not published (e.g., acremines C, D, E) or require multi-step, complex procedures [1]. This provides a potential pathway for scaled production and structural analog generation, reducing reliance on fermentation yields.

Synthetic chemistry Total synthesis Scalability

Validated Research Applications for Acremine I Based on Quantified Anti-Oomycete Activity


Positive Control in Plasmopara viticola Sporangia Germination Assays

Acremine I can serve as a well-defined positive control in in vitro assays designed to evaluate the efficacy of novel fungicides or biocontrol agents against P. viticola. Its quantified inhibition values (23.2% at 0.5 mM, 32.8% at 1 mM) provide a clear benchmark for comparing the activity of test compounds [1].

Mechanistic Studies of Oomycete Sporangia Germination

Researchers investigating the molecular pathways regulating sporangia germination in P. viticola can use Acremine I as a chemical probe. Its specific, dose-dependent effect allows for the dissection of signaling or metabolic processes essential for this critical life-cycle stage [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies in the Acremine Family

As a monomeric prenylated polyketide with a defined anti-P. viticola activity profile, Acremine I serves as a valuable reference for SAR studies comparing the biological effects of monomeric vs. dimeric acremines (e.g., bisacremines A–D) [2]. This aids in understanding how dimerization alters both molecular target and cellular outcome [3].

Technical Documentation Hub

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